molecular formula C9H17NS2 B8257614 1-Isothiocyanato-7-(methylthio)heptane CAS No. 4430-38-0

1-Isothiocyanato-7-(methylthio)heptane

Cat. No.: B8257614
CAS No.: 4430-38-0
M. Wt: 203.4 g/mol
InChI Key: LDIRGNDMTOGVRB-UHFFFAOYSA-N
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Description

1-Isothiocyanato-7-(methylthio)heptane is an organic compound belonging to the class of isothiocyanates. It is characterized by the presence of an isothiocyanate group (-N=C=S) and a methylthio group (-SCH3) attached to a heptane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-7-(methylthio)heptane can be synthesized through several methods. One common approach involves the reaction of 7-(methylthio)heptan-1-amine with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{7-(methylthio)heptan-1-amine} + \text{thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Isothiocyanato-7-(methylthio)heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products:

Scientific Research Applications

1-Isothiocyanato-7-(methylthio)heptane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Isothiocyanato-7-(methylthio)heptane involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound may target specific molecular pathways, influencing cellular processes such as apoptosis, cell cycle regulation, and signal transduction .

Comparison with Similar Compounds

  • 1-Isothiocyanato-7-(methylsulfanyl)heptane
  • 7-(Methylthio)heptyl isothiocyanate

Comparison: 1-Isothiocyanato-7-(methylthio)heptane is unique due to the presence of both an isothiocyanate group and a methylthio group on a heptane backbone. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the methylthio group can influence the compound’s solubility and stability, making it suitable for specific applications .

Properties

IUPAC Name

1-isothiocyanato-7-methylsulfanylheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS2/c1-12-8-6-4-2-3-5-7-10-9-11/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIRGNDMTOGVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCCCCN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101282521
Record name 1-Isothiocyanato-7-(methylthio)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-38-0
Record name 1-Isothiocyanato-7-(methylthio)heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4430-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isothiocyanato-7-(methylthio)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isothiocyanato-7-(methylthio)heptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038440
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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